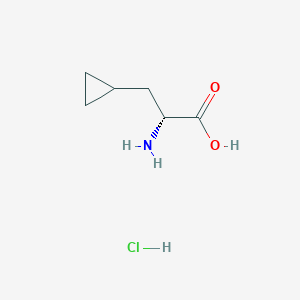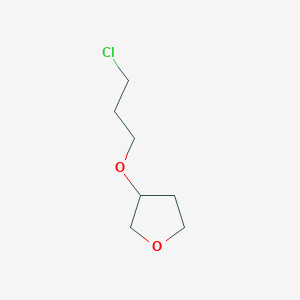
3-(3-Chloropropoxy)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloropropoxy)oxolane is an organic compound with the molecular formula C₇H₁₃ClO₂ It is a heterocyclic compound, specifically a cyclic ether, and is characterized by the presence of a chloropropoxy group attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropoxy)oxolane typically involves the reaction of oxolane with 3-chloropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Oxolane+3-ChloropropanolCatalystthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Chloropropoxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethers, while oxidation reactions can produce oxides or ketones.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloropropoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(3-Chloropropoxy)oxolane involves its interaction with specific molecular targets. The chloropropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The oxolane ring provides stability and influences the compound’s reactivity. The exact molecular pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran (THF):
3-Chloropropanol: A precursor in the synthesis of 3-(3-Chloropropoxy)oxolane, it contains the chloropropoxy group but lacks the oxolane ring.
Uniqueness: this compound is unique due to the presence of both the chloropropoxy group and the oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H13ClO2 |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
3-(3-chloropropoxy)oxolane |
InChI |
InChI=1S/C7H13ClO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-6H2 |
InChI-Schlüssel |
LSAFNCGWERCBLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


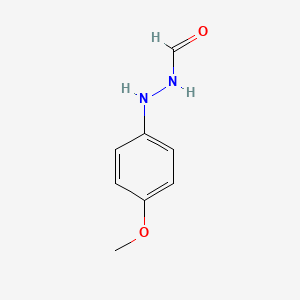

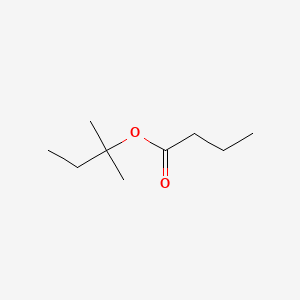

![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
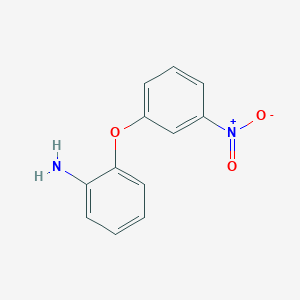
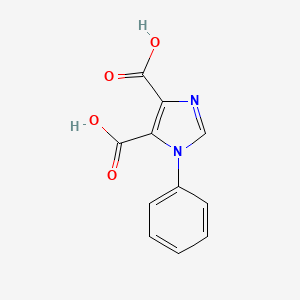


![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)


![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
